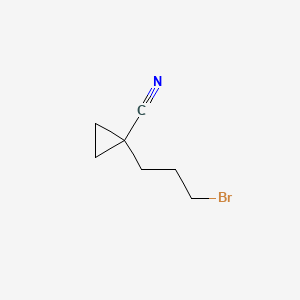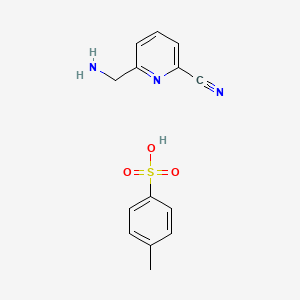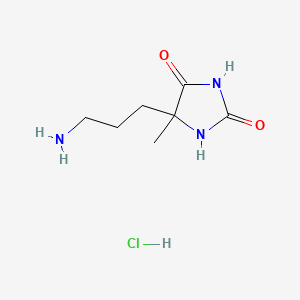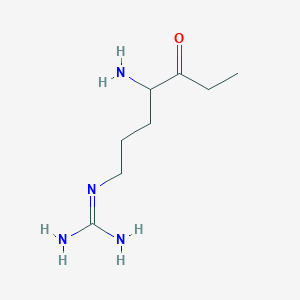![molecular formula C13H23NOSi B13452626 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine CAS No. 264272-67-5](/img/structure/B13452626.png)
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine is a chemical compound characterized by the presence of a benzenemethanamine core with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine typically involves the protection of the hydroxyl group of benzenemethanamine using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve benzenemethanamine in anhydrous dichloromethane.
- Add imidazole or triethylamine to the solution.
- Slowly add tert-butyldimethylsilyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The TBDMS group can be selectively removed under acidic conditions using reagents like tetrabutylammonium fluoride (TBAF) to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: LiAlH4, NaBH4; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: TBAF in tetrahydrofuran (THF) at room temperature.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of free hydroxyl benzenemethanamine.
Applications De Recherche Scientifique
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine primarily involves the protection of the hydroxyl group, which prevents it from participating in unwanted side reactions. The tert-butyldimethylsilyl group is stable under basic and neutral conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent functionalization of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenol
Uniqueness
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine is unique due to its specific structural configuration, which provides stability and reactivity that are advantageous in synthetic chemistry. The presence of the tert-butyldimethylsilyl group offers selective protection and deprotection capabilities, making it a valuable tool in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
264272-67-5 |
|---|---|
Formule moléculaire |
C13H23NOSi |
Poids moléculaire |
237.41 g/mol |
Nom IUPAC |
[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methanamine |
InChI |
InChI=1S/C13H23NOSi/c1-13(2,3)16(4,5)15-12-8-6-7-11(9-12)10-14/h6-9H,10,14H2,1-5H3 |
Clé InChI |
GMWGOKDYTQHLRL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B13452546.png)




![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)



![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)




